4-CHLORO-2-(PYRIMIDIN-2-YL)PYRIMIDINE
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Overview
Description
4-Chloro-2,2’-bipyrimidine, also known as 4’-Chloro-2,2’-dipyrimidyl, is a heterocyclic compound with the molecular formula C8H5ClN4. It is a compound that has been used in various studies and applications .
Synthesis Analysis
The synthesis of 4-Chloro-2,2’-bipyrimidine involves the use of organolithium reagents . The reaction mixture is quenched with 1.5 molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,2’-bipyrimidine is characterized by a number of properties. It has a molecular formula of C8H5ClN4 and an average mass of 192.605 Da . The structure is non-centrosymmetric, which has implications for its optical properties .Chemical Reactions Analysis
4-Chloro-2,2’-bipyrimidine undergoes various chemical reactions. For instance, it has been found to participate in redox flow batteries, where it serves as a charge carrier capable of storing two electrons per molecule with reduction near -2.0 V vs. Fc/Fc+ . It also undergoes nucleophilic addition reactions .Physical and Chemical Properties Analysis
4-Chloro-2,2’-bipyrimidine has a density of 1.4±0.1 g/cm3, a boiling point of 427.8±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has a molar refractivity of 48.1±0.3 cm3, and a polar surface area of 52 Å2 .Scientific Research Applications
Lanthanide Chemistry and Material Synthesis
4-Chloro-2,2'-bipyrimidine, a variant of 2,2′-bipyrimidine (bpm), has significant applications in lanthanide chemistry, particularly in the synthesis of molecular complexes and polymeric lanthanide materials. Its unique ability as a polydentate neutral ligand enables the formation of compounds with varied dimensionalities, connecting large ions and influencing their emissive and magnetic properties (Zucchi, 2011).
Photochemical Properties
The photochemistry of 4-Chloro-2,2'-bipyrimidine is another area of focus. A study on 2-chloropyrimidine, closely related to 4-Chloro-2,2'-bipyrimidine, showed its transformation under UV irradiation in aqueous solutions, forming compounds like 2-hydroxypyrimidine and 2-chloro-4,2'-bipyrimidine. This research provides insights into the photochemical pathways and product formation under various conditions (Lindqvist et al., 2002).
Ligand Exchange and Complex Formation
4-Chloro-2,2'-bipyrimidine is also studied for its role in ligand exchange and the formation of metal complexes. Research shows that derivatives of 2,2'-bipyrimidine form complexes with metals, highlighting the steric and electronic properties of these ligands and their potential applications in various fields of chemistry (Riesgo et al., 2001).
Synthesis of Functionalized Bipyrimidine Derivatives
A novel protocol for synthesizing highly functionalized bipyrimidine derivatives from 3-formyl-chromones and other substrates via a multi-component cascade reaction has been developed. This method is significant for the synthesis of complex bipyrimidine derivatives, suitable for combinatorial and parallel syntheses (Chen et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-pyrimidin-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-6-2-5-12-8(13-6)7-10-3-1-4-11-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHZETUNAWNYEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155594-91-4 |
Source
|
Record name | 4-chloro-2-(pyrimidin-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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